Tiapamil Hydrochloride

Description

See also: Verapamil (related); Fendiline (related); Tiapamil (has active moiety).

Structure

3D Structure of Parent

Properties

CAS No. |

87434-83-1 |

|---|---|

Molecular Formula |

C26H40ClNO9S2 |

Molecular Weight |

610.2 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrate;hydrochloride |

InChI |

InChI=1S/C26H37NO8S2.ClH.H2O/c1-27(15-12-20-8-10-22(32-2)24(18-20)34-4)14-6-13-26(36(28,29)16-7-17-37(26,30)31)21-9-11-23(33-3)25(19-21)35-5;;/h8-11,18-19H,6-7,12-17H2,1-5H3;1H;1H2 |

InChI Key |

QRLOEYBBNMCMIM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCC1(S(=O)(=O)CCCS1(=O)=O)C2=CC(=C(C=C2)OC)OC)CCC3=CC(=C(C=C3)OC)OC.O.Cl |

Synonyms |

dimeditiapramine Dimeditiapramine Hydrochloride Hydrochloride, Dimeditiapramine Hydrochloride, Tiapamil N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithian-2-propylamin-1,1,3,3-tetroxide hydrochloride Ro 11 1781 Ro 11-1781 Ro 111781 tiapamil Tiapamil Hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tiapamil Hydrochloride: A Calcium Channel Blocker

This technical guide provides a comprehensive overview of Tiapamil (B1196470) Hydrochloride, a calcium channel blocker with noteworthy antianginal and antiarrhythmic properties. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, pharmacokinetics, and key experimental findings related to Tiapamil.

Introduction

Tiapamil Hydrochloride, with the chemical name N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,1,3,3-tetraoxide hydrochloride, is a derivative of homoveratrylamine and a member of the phenylalkylamine class of calcium channel blockers.[1][2] While structurally similar to verapamil, tiapamil exhibits a distinct pharmacological profile, notably a reduced negative inotropic effect at therapeutic concentrations.[3] Although it has been extensively studied and has shown promise in treating conditions like angina pectoris, cardiac arrhythmias, and hypertension, it has never been commercially marketed.[4][5] This guide synthesizes the available scientific literature to present a detailed technical resource on this compound.

Chemical and Physical Properties [4][][7][8]

| Property | Value |

| IUPAC Name | 2-(3,4-Dimethoxyphenyl)-2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}propyl)-1λ⁶,3λ⁶-dithiane-1,1,3,3-tetrone |

| Other Names | Dimeditiapramine; Ro 11-1781 |

| CAS Number | 57010-31-8 (Tiapamil), 57010-32-9 (this compound) |

| Molecular Formula | C₂₆H₃₇NO₈S₂ |

| Molar Mass | 555.70 g·mol⁻¹ |

Mechanism of Action

Tiapamil functions as a calcium antagonist by blocking the influx of calcium ions through the slow L-type calcium channels in cell membranes.[4] This action is central to its effects on both vascular smooth muscle and cardiac muscle.[1]

Vascular Smooth Muscle Effects

In vascular smooth muscle, the influx of extracellular calcium is a primary trigger for contraction. By inhibiting this influx, particularly in response to depolarization, tiapamil induces vasodilation. This leads to a reduction in total peripheral vascular resistance and a decrease in blood pressure.[3] Experimental evidence demonstrates that tiapamil inhibits calcium-induced contractions in a concentration-dependent manner in isolated, potassium-depolarized preparations of various arteries.[1][3] This inhibitory effect can be overcome by increasing the extracellular calcium concentration, indicating a competitive antagonism at the calcium channel.[1]

Cardiac Muscle Effects

In cardiac muscle, the influx of calcium through slow channels is crucial for the plateau phase of the action potential and for excitation-contraction coupling. Tiapamil's blockade of these channels results in several key effects:

-

Negative Chronotropy: A decrease in heart rate.[1]

-

Negative Dromotropy: A slowing of atrioventricular (AV) nodal conduction.[9]

-

Negative Inotropy: A reduction in myocardial contractility.[1]

However, a distinguishing feature of tiapamil is its relatively weaker negative inotropic effect compared to verapamil, especially at therapeutic doses.[3] It has been noted to have some preference for coronary vascular smooth muscle over other arterial beds and cardiac muscle.[1]

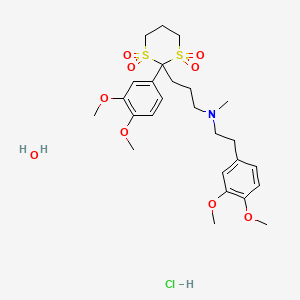

The following diagram illustrates the proposed signaling pathway for Tiapamil's action on vascular smooth muscle.

Caption: Signaling pathway of Tiapamil in vascular smooth muscle.

Pharmacokinetics

The pharmacokinetic profile of tiapamil has been investigated in healthy volunteers and patients with liver cirrhosis.[10]

Pharmacokinetic Parameters of Tiapamil in Healthy Volunteers [10]

| Parameter | Mean Value | Unit |

| Steady-state Volume of Distribution | 101 | L |

| Nonrenal Clearance | 750 | mL/min |

| Renal Clearance | 195 | mL/min |

| Terminal Disposition Half-life | 1.7 | h |

| Urinary Recovery (unchanged drug) | 21.4 | % of dose |

| Urinary Recovery (desmethyl-tiapamil) | 0.8 | % of dose |

In patients with hepatic cirrhosis, the steady-state volume of distribution and the terminal disposition half-life were significantly increased to 171 L and 3.5 h, respectively.[10] This is attributed to decreased plasma protein binding.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Assessment of Calcium Antagonistic Activity in Isolated Arteries[1]

Objective: To determine the calcium antagonistic activity of tiapamil in isolated arterial preparations.

Protocol:

-

Tissue Preparation: Isolate rat renal arteries, dog coronary arteries, or rabbit main pulmonary arteries.

-

Depolarization: Depolarize the arterial preparations using a high potassium solution to inactivate voltage-gated sodium channels and open voltage-gated calcium channels.

-

Induction of Contraction: Induce contractions by adding calcium chloride to the bath in a cumulative manner.

-

Tiapamil Administration: In separate experiments, pre-incubate the preparations with varying concentrations of tiapamil before the addition of calcium chloride.

-

Data Acquisition: Record the isometric tension of the arterial rings to measure the contractile response.

-

Analysis: Compare the concentration-response curves for calcium-induced contractions in the presence and absence of tiapamil to determine its inhibitory effect.

Measurement of ⁴⁵Ca Influx in Vascular Smooth Muscle Cells[1]

Objective: To directly measure the effect of tiapamil on calcium influx into vascular smooth muscle cells.

Protocol:

-

Cell Preparation: Use isolated vascular smooth muscle cells from the rabbit main pulmonary artery.

-

Depolarization: Depolarize the cells with a high potassium solution.

-

Tiapamil Incubation: Incubate the depolarized cells with or without tiapamil.

-

⁴⁵Ca Exposure: Expose the cells to a solution containing radioactive ⁴⁵Ca for a defined period.

-

Washing: Rapidly wash the cells with a cold, calcium-free solution to remove extracellular ⁴⁵Ca.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ⁴⁵Ca radioactivity using a liquid scintillation counter.

-

Analysis: Compare the amount of ⁴⁵Ca influx in tiapamil-treated cells to control cells.

The following diagram illustrates the general workflow for these in vitro experiments.

Caption: Experimental workflows for in vitro assessment of Tiapamil.

Clinical and Preclinical Findings

Hemodynamic Effects in Patients with Acute Myocardial Infarction[11]

A double-blind, randomized controlled trial in patients with acute myocardial infarction demonstrated that intravenous administration of tiapamil resulted in significant hemodynamic changes compared to a control group.

Hemodynamic Effects of Tiapamil in Acute Myocardial Infarction Patients [11]

| Parameter | Before Tiapamil (Mean ± SD) | After Tiapamil (Mean ± SD) | Unit |

| Heart Rate | 83 ± 20 | 74 ± 19 | beats/min |

| Arterial Pressure | 128 ± 22 / 87 ± 14 | 118 ± 16 / 74 ± 11 | mm Hg |

| Rate-Pressure Product | 10,695 ± 3492 | 8800 ± 2550 | units |

| Systemic Vascular Resistance | 1732 ± 351 | 1400 ± 350 | dynes·sec·cm⁻⁵ |

| Stroke Volume Index | 34.7 ± 12.1 | 41.6 ± 12.0 | mL/m² |

| Left Ventricular Ejection Fraction | 50.1 ± 14.8 | 56.4 ± 17.4 | % |

Antianginal Effects[12][13]

Clinical trials in patients with exertional angina have shown that tiapamil can increase exercise tolerance and improve symptoms.[12][13] In one study, exercise myocardial imaging with Thallium-201 indicated an increase in regional myocardial perfusion following tiapamil treatment.[12]

Electrophysiological Effects[14]

In patients undergoing right heart catheterization, intravenous tiapamil was found to prolong the P-R interval, primarily due to an increase in the A-H interval, indicating a direct effect on the AV node.[14]

Electrophysiological Effects of Intravenous Tiapamil [14]

| Parameter | Before Tiapamil (Mean ± SD) | After Tiapamil (Mean ± SD) | Unit |

| P-R Interval | 153 ± 36 | 168 ± 49 | ms |

| A-H Interval | 88 ± 19 | 97 ± 23 | ms |

Conclusion

This compound is a potent calcium channel blocker with well-documented effects on the cardiovascular system. Its mechanism of action, centered on the blockade of L-type calcium channels, leads to vasodilation, and negative chronotropic, and dromotropic effects. While it also possesses negative inotropic properties, these appear to be less pronounced than those of verapamil. The quantitative data from both preclinical and clinical studies underscore its potential therapeutic applications in angina, arrhythmias, and hypertension. The detailed experimental protocols provided in this guide offer a foundation for further research into the pharmacological properties of this and similar compounds. Although not commercially available, the study of tiapamil provides valuable insights into the structure-activity relationships and therapeutic potential of phenylalkylamine calcium channel blockers.

References

- 1. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tiapamil, Ro 11-1781, a Ca++ antagonist. An improved synthesis, physiochemical properties, preparation of a deuterated derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. Tiapamil - Wikipedia [en.wikipedia.org]

- 5. Antihypertensive effect of tiapamil, a calcium antagonist. Double-blind placebo crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. This compound | 57010-32-9 | HCA01032 | Biosynth [biosynth.com]

- 9. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics and cardiovascular effects of tiapamil in healthy volunteers and patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tiapamil, a new calcium antagonist: hemodynamic effects in patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute antianginal effect of tiapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tiapamil, a new calcium channel blocking agent for the treatment of effort induced chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Electrophysiologic changes after tiapamil in coronary and noncoronary patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiapamil Hydrochloride: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiapamil (B1196470) Hydrochloride is a potent calcium channel blocker of the phenylalkylamine class, structurally related to verapamil (B1683045). It exerts its pharmacological effects by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and a negative chronotropic and inotropic effect on the heart. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to Tiapamil Hydrochloride.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine 1,1,3,3-tetraoxide hydrochloride. Its structure is characterized by two dimethoxyphenyl moieties linked by a complex side chain containing a dithiane dioxide ring and a tertiary amine.

| Property | Value | Reference |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine hydrochloride | [1] |

| Synonyms | Ro 11-1781, Dimeditiapramine Hydrochloride | [1][2] |

| CAS Number | 57010-32-9 | [2] |

| Molecular Formula | C26H38ClNO8S2 | [1][2] |

| Molecular Weight | 592.16 g/mol | [1][2] |

| Melting Point | 139.94 °C | [3] |

| Solubility | Soluble in DMSO | [1] |

| Appearance | White solid | N/A |

Mechanism of Action and Signaling Pathway

This compound is a non-dihydropyridine calcium channel blocker that primarily targets L-type voltage-gated calcium channels. By binding to the α1 subunit of the channel, it inhibits the influx of extracellular calcium ions into cardiac and vascular smooth muscle cells.[4][5] This reduction in intracellular calcium concentration leads to several downstream effects:

-

Vascular Smooth Muscle Relaxation: Decreased intracellular calcium in vascular smooth muscle cells leads to vasodilation, resulting in reduced peripheral resistance and a subsequent lowering of blood pressure.[5]

-

Negative Inotropic Effect: In cardiac muscle cells, the reduced calcium influx leads to a decrease in the force of myocardial contraction.[4]

-

Negative Chronotropic Effect: Tiapamil slows the heart rate by decreasing the rate of depolarization in the sinoatrial (SA) node.[4]

-

Negative Dromotropic Effect: It prolongs the conduction of the electrical impulse through the atrioventricular (AV) node.[6]

Pharmacological Properties and Hemodynamic Effects

Clinical and preclinical studies have demonstrated the significant hemodynamic effects of this compound. It is effective in reducing blood pressure and heart rate, making it a candidate for the treatment of hypertension and angina pectoris.[7][8]

| Parameter | Effect | Reference |

| Mean Arterial Pressure | ↓ | [7] |

| Heart Rate | ↓ | [7][9] |

| Total Peripheral Resistance | ↓ | [7] |

| Cardiac Output | ↑ or unchanged | [7][8] |

| Myocardial Oxygen Demand | ↓ | [8] |

| Exercise Tolerance (in angina patients) | ↑ | [8] |

Biotransformation

Tiapamil undergoes extensive metabolism, primarily through N- and O-dealkylation pathways, similar to verapamil. The main metabolites are the N-desmethyl derivative and a secondary amine formed by the loss of the dimethoxyphenethyl group. These metabolites have low pharmacological activity.[3]

Experimental Protocols

Determination of Tiapamil and its Metabolites by HPLC

This method is adapted from protocols for the analysis of related compounds like verapamil and tiapride.[10][11][12]

Objective: To quantify this compound and its major metabolites in plasma or urine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Orthophosphoric acid

-

Dichloromethane (for extraction)

-

Sodium hydroxide

Procedure:

-

Sample Preparation (Plasma/Urine):

-

To 0.5 mL of plasma or urine, add a suitable internal standard.

-

Alkalinize the sample with sodium hydroxide.

-

Extract Tiapamil and its metabolites with dichloromethane.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted with orthophosphoric acid) and an organic modifier (e.g., acetonitrile/methanol mixture). The exact gradient will need to be optimized.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Construct a calibration curve using standard solutions of Tiapamil and its metabolites.

-

Determine the concentration in the samples by comparing the peak areas to the calibration curve.

-

Assessment of Calcium Channel Blocking Activity in Isolated Vascular Smooth Muscle

This protocol is based on established methods for evaluating the effects of calcium channel blockers on vascular tissue.[13]

Objective: To determine the inhibitory effect of this compound on calcium-induced contractions in isolated arterial preparations.

Materials:

-

Isolated rat aorta or other suitable artery.

-

Organ bath system with force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

High potassium depolarizing solution (e.g., Krebs-Henseleit with elevated KCl).

-

This compound stock solution.

-

Calcium chloride solution.

Procedure:

-

Tissue Preparation:

-

Isolate the artery and cut into rings of 2-3 mm width.

-

Mount the arterial rings in the organ bath containing physiological salt solution, bubbled with 95% O2 / 5% CO2 at 37°C.

-

Allow the tissue to equilibrate under a resting tension of ~2g for at least 60 minutes.

-

-

Experimental Protocol:

-

Depolarize the tissue by replacing the physiological salt solution with a high potassium, calcium-free solution.

-

After a stable baseline is achieved, cumulatively add calcium chloride to induce concentration-dependent contractions.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30 minutes).

-

Repeat the cumulative addition of calcium chloride in the presence of Tiapamil.

-

-

Data Analysis:

-

Construct concentration-response curves for calcium chloride in the absence and presence of Tiapamil.

-

Calculate the IC50 value for Tiapamil's inhibition of calcium-induced contractions.

-

Conclusion

This compound is a well-characterized calcium channel blocker with significant potential in the management of cardiovascular diseases. Its mechanism of action, centered on the inhibition of L-type calcium channels, translates into beneficial hemodynamic effects. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds. Further research into its clinical applications and long-term safety profile is warranted.

References

- 1. Mechanisms for Ca signaling in vascular smooth muscle: resolved from 45Ca uptake and efflux experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. karger.com [karger.com]

- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 6. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]

- 7. Acute and long-term hemodynamic effects of tiapamil at rest and during exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute hemodynamic effects of intravenous tiapamil in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Electrophysiology - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Tiapamil: A Comprehensive Technical Guide to its Synthesis and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapamil (B1196470) is a synthetic phenylalkylamine derivative that functions as a calcium channel blocker.[1][2] It is a structural analogue of verapamil (B1683045) and was developed as a potential therapeutic agent for cardiovascular disorders, particularly angina pectoris and arrhythmias.[1][2] This technical guide provides an in-depth overview of the synthesis of Tiapamil and a detailed summary of its key physicochemical properties, crucial for its development and formulation as a pharmaceutical agent.

Synthesis of Tiapamil

An established method for the synthesis of Tiapamil hydrochloride involves a multi-step process culminating in the reaction of 2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide with N-methyl-homoveratrylamine. This process underscores the chemical architecture of the molecule, featuring two dimethoxyphenyl moieties linked by a complex propylamino dithiane tetraoxide backbone.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide

-

N-methyl-homoveratrylamine

-

N-ethyl-N,N-diisopropylamine

-

Dimethylformamide (DMF)

Procedure:

-

A solution is prepared by combining 10.4 g of 2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide, 5.11 g of N-methyl-homoveratrylamine, 30 ml of N-ethyl-N,N-diisopropylamine, and 70 ml of dimethylformamide.

-

The resulting solution is heated to 120°C and maintained at this temperature for 6 hours.

-

Following the reaction period, the solvent is removed by evaporation.

-

The residue is then subjected to a work-up procedure to isolate and purify the final product, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,1,3,3-tetraoxide hydrochloride.

The following diagram illustrates the key final step in the synthesis of this compound:

Physicochemical Properties of Tiapamil

The physicochemical properties of a drug substance are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The following tables summarize the known quantitative data for Tiapamil and its hydrochloride salt.

Tiapamil (Free Base)

| Property | Value | Reference |

| Molecular Formula | C26H37NO8S2 | [3][4] |

| Molecular Weight | 555.71 g/mol | [4] |

| Melting Point | 147-148 °C | [3] |

| pKa | 7.74 | [5] |

| LogP | Not available | |

| Water Solubility | Not available |

This compound

| Property | Value | Reference |

| Molecular Formula | C26H38ClNO8S2 | [2] |

| Molecular Weight | 592.16 g/mol | [2] |

| Melting Point | 139.94 °C | [1] |

| UV λmax | Not available | |

| ¹H NMR Data | Not available | |

| IR Spectral Data | Not available |

Mechanism of Action and Signaling Pathway

Tiapamil exerts its pharmacological effects primarily through the blockade of L-type calcium channels.[1] These voltage-gated ion channels are crucial for regulating calcium influx into cells, particularly in cardiac and vascular smooth muscle. By inhibiting these channels, Tiapamil reduces the intracellular calcium concentration, leading to a cascade of physiological effects.

In vascular smooth muscle, the decreased intracellular calcium leads to relaxation and vasodilation. This reduction in peripheral resistance contributes to the antihypertensive effects of the drug. In cardiac muscle, the blockade of calcium channels results in a negative inotropic effect (reduced contractility) and a negative chronotropic effect (decreased heart rate). These actions reduce myocardial oxygen demand, which is beneficial in the treatment of angina.

The signaling pathway can be visualized as follows:

Conclusion

This technical guide has provided a detailed overview of the synthesis and known physicochemical properties of Tiapamil. While a synthetic route has been established, further characterization, particularly spectroscopic analysis and determination of key parameters like logP and water solubility for the free base, is essential for a complete understanding of this compound. The mechanism of action, centered on the blockade of L-type calcium channels, provides a clear rationale for its potential therapeutic applications in cardiovascular medicine. This compilation of data serves as a valuable resource for researchers and professionals involved in the ongoing study and development of Tiapamil and related calcium channel blockers.

References

In-Vitro Efficacy of Tiapamil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapamil (B1196470) hydrochloride is a calcium channel blocker of the phenylalkylamine class, structurally related to verapamil. It has been investigated for its potential therapeutic applications in cardiovascular diseases, including angina pectoris and cardiac arrhythmias. This technical guide provides an in-depth overview of the in-vitro studies of Tiapamil Hydrochloride, focusing on its mechanism of action, experimental protocols, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and cardiovascular pharmacology.

Mechanism of Action

In-vitro studies have established that the primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels. This inhibition of calcium influx has been demonstrated in various experimental models, including vascular smooth muscle and cardiac muscle preparations. By blocking the entry of extracellular calcium, Tiapamil modulates key physiological processes such as muscle contraction and cardiac electrophysiology.

Vascular Smooth Muscle Effects

In vascular smooth muscle, the blockade of calcium influx by Tiapamil leads to a reduction in intracellular calcium concentration. This, in turn, inhibits the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle relaxation and vasodilation. Studies have shown that Tiapamil inhibits calcium-induced contractions in a concentration-dependent manner in isolated, potassium-depolarized preparations of rat renal artery, dog coronary artery, and rabbit main pulmonary artery[1]. This vasodilatory effect is the basis for its potential use in conditions such as angina and hypertension.

Cardiac Muscle Effects

In cardiac muscle, Tiapamil's effects are multifaceted. It exerts a negative inotropic action, reducing myocardial contractility by inhibiting the slow inward calcium current during the plateau phase of the cardiac action potential[1][2]. Electrophysiological studies on isolated guinea pig papillary muscles have shown that Tiapamil not only affects the calcium-mediated slow action potentials but also influences the fast sodium inward current and potentially the repolarizing potassium efflux[2]. This suggests a more complex electrophysiological profile compared to more specific calcium channel blockers[2]. Specifically, it has been observed to decrease the upstroke velocity (dV/dtmax) of the action potential while prolonging the plateau phase[2].

Data Presentation

The following tables summarize the quantitative data from in-vitro studies of this compound.

Table 1: Inhibition of Calcium Current (ICa) in Isolated Guinea-Pig Smooth Muscle Cells

| Parameter | Concentration | Reference |

| Threshold for ICa Reduction | 1 µM | [3] |

| Complete Block of ICa | 0.5 mM | [3] |

| Initial Block at Rest (10 µM) | 10% reduction | [3] |

Table 2: Comparative Potency of Tiapamil and Verapamil in Isolated Tissues

| Tissue Type | Relative Potency | Reference |

| Coronary Vascular Smooth Muscle | Tiapamil ≈ Verapamil | [1] |

| Other Arterial Beds (Smooth Muscle) | Verapamil 5-10 times more potent | [1] |

| Cardiac Muscle | Verapamil 5-10 times more potent | [1] |

Table 3: Electrophysiological Effects on Guinea Pig Papillary Muscle Action Potential

| Parameter | Effect of Tiapamil | Reference |

| Upstroke Velocity (dV/dtmax) | Decreased | [2] |

| Plateau Phase Duration | Increased | [2] |

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to characterize the pharmacological profile of this compound.

Isolated Artery Contraction Assay

-

Objective: To assess the inhibitory effect of Tiapamil on vasoconstriction.

-

Tissue Preparation: Arteries (e.g., rat aorta, coronary arteries) are dissected, cleaned of connective tissue, and cut into rings (2-4 mm in length).

-

Experimental Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Protocol:

-

The rings are allowed to equilibrate under a resting tension for a specified period.

-

The viability of the smooth muscle is tested by inducing a contraction with a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., phenylephrine).

-

After washout and return to baseline, the rings are incubated with varying concentrations of this compound for a defined period.

-

A concentration-response curve is generated by cumulatively adding the contractile agent in the presence of different concentrations of Tiapamil.

-

The inhibitory effect is quantified by calculating the IC50 value (the concentration of Tiapamil that causes 50% inhibition of the maximum contraction).

-

45Ca2+ Influx Assay in Vascular Smooth Muscle Cells

-

Objective: To directly measure the effect of Tiapamil on calcium influx into vascular smooth muscle cells.

-

Cell Culture: Vascular smooth muscle cells are cultured to confluence in appropriate multi-well plates.

-

Protocol:

-

Cells are washed with a physiological salt solution.

-

Cells are pre-incubated with different concentrations of this compound.

-

Calcium influx is initiated by adding a depolarizing stimulus (e.g., high potassium solution) in the presence of 45Ca2+.

-

After a short incubation period, the influx is terminated by rapidly washing the cells with an ice-cold solution containing a calcium chelator (e.g., EGTA) to remove extracellular 45Ca2+.

-

The cells are then lysed, and the intracellular 45Ca2+ is quantified using a scintillation counter.

-

The inhibitory effect of Tiapamil is determined by comparing the 45Ca2+ influx in treated cells to that in control (untreated) cells.

-

Cardiac Electrophysiology in Isolated Papillary Muscle

-

Objective: To investigate the effects of Tiapamil on the cardiac action potential.

-

Tissue Preparation: Papillary muscles are dissected from the ventricles of a suitable animal model (e.g., guinea pig).

-

Experimental Setup: The muscle is placed in a tissue bath and superfused with a physiological solution at 37°C. One end of the muscle is fixed, and the other is attached to a force transducer. The muscle is stimulated at a constant frequency using platinum electrodes. Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl.

-

Protocol:

-

A stable baseline action potential is recorded.

-

The preparation is then superfused with solutions containing increasing concentrations of this compound.

-

Changes in action potential parameters, such as resting membrane potential, action potential amplitude, duration at different levels of repolarization (APD50, APD90), and the maximum rate of depolarization (dV/dtmax), are recorded and analyzed.

-

To study the effects on slow, calcium-dependent action potentials, the preparation can be partially depolarized with a high potassium solution to inactivate fast sodium channels before the application of Tiapamil.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of Tiapamil in vascular smooth muscle.

Caption: Experimental workflow for isolated artery contraction assay.

Caption: Effect of Tiapamil on cardiac myocyte action potential and contractility.

Conclusion

The in-vitro data for this compound characterize it as a calcium channel blocker with significant effects on both vascular smooth muscle and cardiac tissue. Its ability to induce vasodilation and modulate cardiac electrophysiology underscores its therapeutic potential. However, the available quantitative data, particularly regarding its potency (IC50 values) in various functional assays, is not as extensively documented as for other calcium channel blockers like verapamil. Further in-vitro studies are warranted to fully elucidate its concentration-dependent effects and to provide a more comprehensive quantitative comparison with other agents in its class. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations. The visualizations of its mechanism of action and experimental workflows serve as a clear and concise summary for researchers in the field.

References

- 1. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioelectrical and mechanical effects of tiapamil (Ro 11-1781) on isolated guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tiapamil reduces the calcium inward current of isolated smooth muscle cells. Dependence on holding potential and pulse frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of Tiapamil Hydrochloride on Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Tiapamil Hydrochloride on vascular smooth muscle. This compound is a calcium channel blocker belonging to the phenylalkylamine class, recognized for its vasodilatory properties. This document details its mechanism of action, impact on key signaling pathways, and summarizes quantitative data from pertinent studies. It also provides detailed experimental protocols for key assays used to characterize its vascular effects.

Core Mechanism of Action: Inhibition of L-Type Calcium Channels

This compound's primary effect on vascular smooth muscle is the inhibition of L-type voltage-gated calcium channels (VGCCs).[1][2] This action impedes the influx of extracellular calcium (Ca2+) into the vascular smooth muscle cells (VSMCs), a critical step in the initiation and maintenance of muscle contraction.[3] By blocking these channels, this compound leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a subsequent decrease in blood pressure.[2]

The inhibitory effect of Tiapamil is concentration-dependent, and it demonstrates a competitive antagonism with calcium ions.[2] Studies have shown that increasing the extracellular calcium concentration can overcome the inhibitory effects of Tiapamil.[2] While its primary target is the L-type calcium channel, like other phenylalkylamines, its binding is state-dependent, showing a higher affinity for open and inactivated channels.[3]

Signaling Pathways in Vascular Smooth Muscle Contraction and Modulation by Tiapamil

The contraction of vascular smooth muscle is a complex process regulated by multiple signaling pathways. Tiapamil, by modulating the primary signal of intracellular calcium, intersects with these pathways at a critical juncture.

Calcium-Calmodulin-Myosin Light Chain Kinase Pathway

The canonical pathway for vascular smooth muscle contraction is initiated by an increase in intracellular Ca2+. This calcium binds to calmodulin (CaM), and the resulting Ca2+-CaM complex activates myosin light chain kinase (MLCK).[4] Activated MLCK then phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20), which enables the interaction between actin and myosin filaments, leading to cross-bridge cycling and muscle contraction.[4] By blocking the initial influx of Ca2+, Tiapamil directly attenuates the activation of this entire cascade.

Protein Kinase C (PKC) Pathway

Protein Kinase C (PKC) represents a calcium-sensitizing pathway in vascular smooth muscle.[5][6] Agonists can stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores (sarcoplasmic reticulum), while DAG activates PKC.[5] Activated PKC can enhance contraction through several mechanisms, including the phosphorylation of CPI-17, which inhibits myosin light chain phosphatase (MLCP), thereby increasing the level of phosphorylated MLC for a given Ca2+ concentration.[5][7] Although no direct studies on Tiapamil's effect on PKC activity were found, by reducing the overall intracellular Ca2+ concentration, Tiapamil likely modulates the activity of calcium-dependent PKC isoforms.

Endothelium-Mediated Vasodilation

The vascular endothelium plays a crucial role in regulating vascular tone by producing vasodilators such as nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF).[8][9] The synthesis of NO by endothelial nitric oxide synthase (eNOS) is a calcium-dependent process.[10] While direct studies on Tiapamil's effect on endothelial NO production are limited, other calcium channel blockers have been shown to enhance eNOS expression.[10] By influencing calcium dynamics in endothelial cells, Tiapamil may also modulate the production of these endothelium-derived relaxing factors, contributing to its overall vasodilatory effect.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data on the effects of this compound on vascular smooth muscle and related hemodynamic parameters.

Table 1: Hemodynamic Effects of this compound in Humans

| Parameter | Route of Administration | Dose | Change from Baseline | Reference |

| Diastolic Blood Pressure | Intravenous | Primed-constant infusion | Decreased | [11] |

| Systemic Vascular Resistance | Intravenous | Primed-constant infusion | Decreased | [11] |

| Splanchnic Vascular Resistance | Intravenous | Primed-constant infusion | Decreased | [11] |

| Cardiac Output | Intravenous | Primed-constant infusion | Increased | [11] |

Table 2: Comparative Potency of Tiapamil and Verapamil in Isolated Vascular Preparations

| Vascular Bed | Species | Agonist | Relative Potency | Reference |

| Coronary Artery | Dog | K+ depolarization | Tiapamil ≈ Verapamil | [2] |

| Renal Artery | Rat | K+ depolarization | Verapamil 5-10x more potent | [2] |

| Main Pulmonary Artery | Rabbit | K+ depolarization | Verapamil 5-10x more potent | [2] |

Table 3: IC50 Values of Various Calcium Channel Blockers on Vascular Smooth Muscle

| Drug | Preparation | Agonist | IC50 (µM) | Reference |

| Verapamil | Human vasa vasorum | K+ (62 mM) | ~0.55 | [12] |

| Nifedipine (B1678770) | Human vasa vasorum | K+ (62 mM) | ~0.017 | [12] |

| Diltiazem (B1670644) | Not specified | Not specified | 6.6 ± 2.8 | [13] |

| Verapamil | Rat aortic smooth muscle cells (inhibition of Ang II-induced growth) | Angiotensin II | 3.5 ± 0.3 | [13] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on vascular smooth muscle.

Isometric Tension Recording in Isolated Arterial Rings

This protocol is used to measure the contractile and relaxant responses of isolated arteries to pharmacological agents.

Experimental Workflow:

Detailed Steps:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., rat, rabbit) and carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery). Place the artery in cold physiological salt solution (PSS).

-

Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue. Cut the artery into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings on two fine wires or pins in the chamber of a wire myograph.[14] One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.

-

Equilibration: Equilibrate the rings in PSS at 37°C, bubbled with 95% O2 and 5% CO2, for at least 60 minutes, with periodic washing.

-

Normalization: Stretch the vessel rings to their optimal resting tension, which is determined by constructing a length-tension curve for each vessel type. This ensures maximal and reproducible contractile responses.

-

Viability and Endothelium Integrity Check: Assess the viability of the rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl). To check for endothelium integrity, pre-contract the rings with an agonist like phenylephrine (B352888) and then add an endothelium-dependent vasodilator such as acetylcholine.

-

Drug Application: After washing and re-equilibration, pre-contract the rings with an appropriate agonist. Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to generate a concentration-response curve.

-

Data Acquisition: Record the changes in isometric tension using a data acquisition system. The relaxation is typically expressed as a percentage of the pre-contraction induced by the agonist.

Whole-Cell Voltage Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single vascular smooth muscle cell, allowing for the direct assessment of Tiapamil's effect on calcium channel activity.

Experimental Workflow:

Detailed Steps:

-

Cell Isolation: Isolate single vascular smooth muscle cells from an artery by enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an appropriate internal solution.

-

Seal Formation: Under a microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.[15]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[15][16]

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to activate voltage-gated calcium channels and record the resulting inward calcium currents.

-

Drug Perfusion: Perfuse the recording chamber with an external solution containing various concentrations of this compound.

-

Data Recording and Analysis: Record the calcium currents before, during, and after the application of Tiapamil. Analyze the data to determine the effect of the drug on the current amplitude and kinetics.

45Ca2+ Influx Assay

This radioisotope assay is used to directly measure the influx of calcium into a population of cultured vascular smooth muscle cells.

Experimental Workflow:

References

- 1. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Invited review: regulation of myosin phosphorylation in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho kinase and protein kinase C involvement in vascular smooth muscle myofilament calcium sensitization in arteries from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelium-derived hyperpolarizing factor and endothelium-dependent relaxations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model [frontiersin.org]

- 11. Comparative effects of verapamil, tiapamil, diltiazem and nifedipine on systemic and splanchnic hemodynamics in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. reprocell.com [reprocell.com]

- 15. homepages.gac.edu [homepages.gac.edu]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Early Research on Tiapamil: A Technical Guide to its Calcium Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapamil (B1196470), a homoveratrylamine derivative, emerged from early research as a notable calcium antagonist with a pharmacological profile that distinguished it from other calcium channel blockers of its time, such as verapamil.[1][2] This technical guide provides an in-depth overview of the foundational research that characterized Tiapamil's mechanism of action, its physiological effects, and the experimental frameworks used to elucidate its properties. The focus is on the core data and methodologies from seminal in vitro and in vivo studies.

Core Mechanism of Action: Calcium Antagonism

Early investigations firmly established Tiapamil as a calcium antagonist, demonstrating its ability to inhibit calcium-dependent processes in both vascular smooth muscle and cardiac muscle.[1][2] The primary mechanism identified was the concentration-dependent inhibition of calcium influx through voltage-gated L-type calcium channels.[3]

Key Evidence for Calcium Antagonism:

-

Inhibition of Calcium-Induced Contractions: In isolated, potassium-depolarized preparations of various arteries, including rat renal artery, dog coronary artery, and rabbit main pulmonary artery, Tiapamil effectively inhibited contractions induced by the addition of calcium. This inhibition was competitive, as it could be overcome by increasing the extracellular calcium concentration.[1][2]

-

Reduction of 45Ca Influx: Direct evidence of Tiapamil's action on calcium entry was provided by studies showing its ability to reduce the influx of radioactive calcium (45Ca) into potassium-depolarized vascular smooth muscle cells.[1][2]

-

Inhibition of Slow Calcium-Mediated Potentials: In partially depolarized guinea-pig papillary muscles, where electrical stimulation in the presence of isoprenaline evokes slow-rising action potentials dependent on calcium influx, Tiapamil demonstrated a clear inhibitory effect.[1][2] This effect was also antagonized by elevating the extracellular calcium concentration.[1][2]

The following diagram illustrates the fundamental mechanism of Tiapamil's action on vascular smooth muscle.

Caption: Tiapamil's primary mechanism of action.

Quantitative Data from Early Studies

The following tables summarize the key quantitative findings from early research on Tiapamil, focusing on its effects on vascular and cardiac tissues, as well as its hemodynamic impact.

Table 1: In Vitro Potency and Selectivity of Tiapamil

| Parameter | Tissue/Preparation | Species | Effect | Quantitative Data | Reference |

| Relative Potency vs. Verapamil | Coronary Vascular Smooth Muscle | Dog | Inhibition of Ca²⁺-induced contraction | Approximately equal potency | [1][2] |

| Other Arterial Beds (e.g., Renal) | Rat | Inhibition of Ca²⁺-induced contraction | Verapamil is 5-10 times more potent | [1][2] | |

| Cardiac Muscle (Atria, Papillary Muscle) | Guinea Pig, Cat | Decrease in contractile force | Verapamil is 5-10 times more potent | [1][2] | |

| Calcium Inward Current (ICa) Inhibition | Isolated Smooth Muscle Cells (Urinary Bladder) | Guinea Pig | Reduction of ICa | Threshold: 1 µM; Complete Block: 0.5 mM | [3] |

Table 2: Hemodynamic Effects of Tiapamil in Humans

| Parameter | Route | Dose | Patient Population | % Change / Effect | Reference |

| Mean Arterial Pressure (MAP) | Oral | 600 mg (single dose) | Essential Hypertension | ↓ 14% (1 hour post-dose) | [4] |

| Oral | ~980 mg/day (chronic) | Essential Hypertension | ↓ 11% (at rest) | [4] | |

| Intravenous | 1 mg/kg loading dose + 50 µg/kg/min infusion | Mild Essential Hypertension | Significant decrease | [5] | |

| Oral | 450 mg (single dose) | Elderly Hypertensive | ↓ from 171/98 to 159/90 mmHg | [6] | |

| Total Peripheral Resistance (TPR) | Oral | 600 mg (single dose) | Essential Hypertension | ↓ 21% (1 hour post-dose) | [4] |

| Cardiac Output (CO) / Cardiac Index (CI) | Oral | 600 mg (single dose) | Essential Hypertension | ↑ 11% (1 hour post-dose) | [4] |

| Intravenous | 1-1.5 mg/kg loading dose | Coronary Artery Disease | Significant increase | [7] | |

| Heart Rate (HR) | Oral | 600 mg (single dose) | Essential Hypertension | ↑ 7% (1 hour post-dose) | [4] |

| Intravenous | 1 mg/kg loading dose + 50 µg/kg/min infusion | Mild Essential Hypertension | Significant decrease | [5] | |

| P-R Interval | Intravenous | 1 mg/kg | Mild Essential Hypertension | Transient, significant increase | [5] |

Table 3: Electrophysiological Effects of Tiapamil in Humans

| Parameter | Dose | Effect | Reference |

| P-R Interval | 1 mg/kg (IV) | Significant prolongation | [8] |

| A-H Interval | 1 mg/kg (IV) | Significant lengthening | [8] |

| QRS, P-A, H-V Intervals | 1 mg/kg (IV) | Unchanged | [8] |

| R-R Interval | 1 mg/kg (IV) | Significantly shortened | [8] |

| Antegrade Wenckebach Point | 1 mg/kg (IV) | Significantly lowered | [8] |

| Effective Refractory Periods (Atrium, AV Node, Ventricle) | 1 mg/kg (IV) | No significant effect | [8] |

| Corrected Sinus Node Recovery Time | 1 mg/kg (IV) | Unchanged | [8] |

| Sinoatrial Conduction Time | 1 mg/kg (IV) | Unchanged | [8] |

| V-A Conduction Interval | 1 mg/kg (IV) | Prolonged | [8] |

Experimental Protocols from Early Research

The following sections detail the methodologies employed in the key experiments that characterized Tiapamil's effects.

Protocol 1: Inhibition of Calcium-Induced Contractions in Isolated Arteries

-

Objective: To assess the calcium antagonistic activity of Tiapamil on vascular smooth muscle.

-

Preparation:

-

Helical strips of arteries (e.g., rat renal artery, dog coronary artery, rabbit main pulmonary artery) were prepared and mounted in organ baths.[1][2]

-

The organ baths contained a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂, 5% CO₂) and maintained at a constant temperature (e.g., 37°C).

-

-

Depolarization:

-

The arterial strips were depolarized by replacing the normal physiological salt solution with a high-potassium solution (e.g., replacing NaCl with KCl). This depolarization opens voltage-gated calcium channels.[1][2]

-

The preparations were incubated in a calcium-free, high-potassium solution to abolish spontaneous contractions.

-

-

Experimental Procedure:

-

Cumulative concentration-response curves to calcium chloride were obtained to establish a baseline contractile response.

-

The tissues were then incubated with various concentrations of Tiapamil for a specified period.

-

The concentration-response curves to calcium chloride were repeated in the presence of Tiapamil.

-

-

Data Analysis: The inhibitory effect of Tiapamil was quantified by the rightward shift of the calcium concentration-response curve, allowing for the determination of its antagonistic potency.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for isolated artery assays.

Protocol 2: Measurement of 45Ca Influx in Vascular Smooth Muscle

-

Objective: To directly measure the effect of Tiapamil on calcium entry into vascular smooth muscle cells.

-

Preparation: Isolated arterial tissue (e.g., rabbit main pulmonary artery) was used.[1][2]

-

Experimental Procedure:

-

The tissue was first incubated in a physiological salt solution.

-

The tissue was then transferred to a depolarizing high-potassium solution containing radioactive 45Ca, with or without Tiapamil, for a defined period.

-

Following the incubation with 45Ca, the tissue was washed with a cold, calcium-free solution containing a chelating agent (e.g., EDTA) to remove extracellularly bound 45Ca.

-

The tissue was then dissolved, and the amount of intracellular 45Ca was determined by liquid scintillation counting.

-

-

Data Analysis: The 45Ca influx was calculated and compared between the control (no Tiapamil) and Tiapamil-treated groups to determine the percentage of inhibition.

Protocol 3: Recording of Slow Calcium-Mediated Potentials in Papillary Muscle

-

Objective: To evaluate the effect of Tiapamil on the slow inward calcium current in cardiac muscle.

-

Preparation: Papillary muscles were isolated from guinea-pig hearts and mounted in an organ bath superfused with a physiological salt solution.[1][2]

-

Experimental Procedure:

-

The muscle was partially depolarized using a solution with an elevated potassium concentration to inactivate fast sodium channels.

-

Isoprenaline was added to the superfusion solution to enhance the slow calcium current.

-

The muscle was electrically stimulated to elicit action potentials.

-

The slow-rising action potentials, which are dependent on calcium influx, were recorded using intracellular microelectrodes.

-

Tiapamil was then added to the superfusate, and the changes in the characteristics of the slow action potentials (e.g., amplitude, rate of rise) were recorded.

-

-

Data Analysis: The inhibitory effect of Tiapamil was assessed by the reduction in the amplitude and upstroke velocity of the slow action potentials.

Protocol 4: Human Electrophysiology Study with His Bundle Recordings

-

Objective: To determine the electrophysiological effects of intravenous Tiapamil in humans.

-

Patient Population: Patients undergoing cardiac catheterization for diagnostic purposes.[8]

-

Procedure:

-

Standard electrophysiological catheters were positioned in the heart to record the intracardiac electrograms, including the His bundle electrogram.

-

Baseline electrophysiological parameters were measured during sinus rhythm and in response to programmed atrial and ventricular pacing. These parameters included the P-A, A-H, and H-V intervals, as well as refractory periods of the atrium, AV node, and ventricle.[8]

-

Tiapamil (e.g., 1 mg/kg) was administered intravenously over a slow infusion.[8]

-

After a specified time (e.g., 20 minutes), the full electrophysiological study was repeated.[8]

-

-

Data Analysis: The pre- and post-Tiapamil electrophysiological parameters were compared to determine the drug's effects on cardiac conduction and refractoriness.

The logical flow of the human electrophysiology study is depicted below.

Caption: Workflow of a clinical electrophysiology study.

Signaling Pathways

The early research on Tiapamil primarily focused on its direct interaction with L-type calcium channels. The understanding of the downstream signaling consequences was largely inferred from the physiological outcomes. The central signaling event blocked by Tiapamil is the increase in intracellular calcium concentration that is initiated by membrane depolarization. This blockage prevents the calcium-dependent signaling cascades that lead to muscle contraction.

The following diagram illustrates the simplified signaling pathway affected by Tiapamil in a vascular smooth muscle cell.

Caption: Tiapamil's impact on the smooth muscle contraction pathway.

Conclusion

The early research on Tiapamil characterized it as a calcium antagonist with a notable, albeit less potent in some tissues, profile compared to verapamil. It demonstrated a degree of preference for coronary vascular smooth muscle. The foundational in vitro and in vivo studies provided a clear picture of its mechanism of action—the blockade of L-type calcium channels—and its consequent physiological effects, including vasodilation, reduced cardiac contractility, and specific alterations in cardiac electrophysiology. These early findings established the basis for its clinical investigation and use in cardiovascular diseases such as hypertension and angina pectoris. This guide serves as a comprehensive summary of that seminal work for the modern researcher.

References

- 1. Pharmacokinetics and hemodynamic effects of tiapamil: exercise performance, thallium stress scintigraphy, and radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tiapamil, a new calcium antagonist. 1. Demonstration of calcium antagonistic activity and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tiapamil reduces the calcium inward current of isolated smooth muscle cells. Dependence on holding potential and pulse frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute and long-term hemodynamic effects of tiapamil at rest and during exercise in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antihypertensive effect of tiapamil, a calcium antagonist. Double-blind placebo crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of a new calcium antagonist, tiapamil, in hypertension of the elderly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute hemodynamic effects of intravenous tiapamil in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiology of tiapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiapamil Hydrochloride: A Technical Guide for Antianginal Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiapamil hydrochloride is a calcium channel blocker of the verapamil (B1683045) class with noteworthy antianginal properties. It exerts its therapeutic effects primarily by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This comprehensive technical guide provides an in-depth overview of this compound's mechanism of action, pharmacokinetics, and pharmacodynamics, with a specific focus on its application in antianginal research. Detailed summaries of quantitative data from clinical trials, methodologies for key experiments, and visualizations of relevant signaling pathways are presented to support further investigation and drug development efforts in the field of cardiovascular medicine.

Introduction

Angina pectoris, a cardinal symptom of ischemic heart disease, results from an imbalance between myocardial oxygen supply and demand. Pharmacological interventions aim to redress this imbalance by either increasing oxygen supply or decreasing oxygen demand. This compound, a calcium channel antagonist, has demonstrated efficacy in the management of angina.[1] This document serves as a technical resource for researchers, consolidating critical data and methodologies related to the investigation of Tiapamil's antianginal effects.

Mechanism of Action

Tiapamil's primary mechanism of action is the blockade of voltage-gated L-type calcium channels in cell membranes.[2] This inhibition of calcium influx has distinct and significant effects on both vascular smooth muscle and cardiac tissue, which collectively contribute to its antianginal properties.

-

Vascular Smooth Muscle: By blocking calcium entry into vascular smooth muscle cells, Tiapamil leads to vasodilation, particularly in arterial resistance vessels. This systemic vasodilation reduces systemic vascular resistance and, consequently, arterial blood pressure. The reduction in afterload decreases the workload on the heart, thereby lowering myocardial oxygen demand.[3]

-

Cardiac Muscle: In cardiac myocytes, Tiapamil's blockade of calcium channels leads to a negative inotropic effect (decreased contractility) and a negative chronotropic effect (decreased heart rate).[2] These actions further reduce myocardial oxygen consumption.

-

Coronary Vasodilation: Tiapamil also promotes the dilation of coronary arteries, which can increase myocardial oxygen supply.[2]

Signaling Pathway of this compound in Vascular Smooth Muscle

Caption: Tiapamil blocks L-type calcium channels, reducing smooth muscle contraction and causing vasodilation.

Signaling Pathway of this compound in Cardiomyocytes

Caption: Tiapamil's action on cardiomyocytes reduces contractility and heart rate.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profile of Tiapamil is crucial for designing effective research protocols.

| Parameter | Value/Description | Citation |

| Metabolism | Appears to undergo saturable intestinal wall or hepatic elimination. | [3] |

| Drug Interactions | May impair digoxin (B3395198) clearance. | [4] |

| Hemodynamic Effects | Reduces rate-pressure product, mean arterial pressure, and peripheral vascular resistance. Increases ejection fraction, cardiac index, and stroke volume index. | [3] |

Clinical Efficacy in Angina Pectoris: Quantitative Data

Multiple clinical trials have evaluated the efficacy of Tiapamil in patients with stable angina. The following tables summarize key quantitative findings.

Table 4.1: Effects of Tiapamil on Exercise Tolerance

| Study Population | Dosage | Change in Exercise Duration | Citation |

| 10 patients with chronic stable angina | 600 mg (single oral dose) | Increased from 327 ± 41 s to 399 ± 49 s (p < 0.01) | [5] |

| 10 patients with chronic stable angina | 800 mg (single oral dose) | Increased from 314 ± 39 s to 416 ± 49 s (p < 0.001) | [5] |

| 10 patients with stable exertional angina | Not specified | Increased from 312 s to 399 s (at 1 hour post-dose) | [6] |

| 24 patients with chronic stable angina | 300 mg thrice daily for 2 weeks | Mean exercise time to angina increased from 6.4 min to 9.7 min | [7] |

Table 4.2: Effects of Tiapamil on Myocardial Ischemia

| Study Population | Dosage | Change in Time to 1mm ST-Segment Depression | Citation |

| 10 patients with chronic stable angina | 600 mg (single oral dose) | Increased from 240 ± 41 s to 300 ± 48 s (p < 0.02) | [5] |

| 9 patients with chronic stable angina | 800 mg (single oral dose) | Increased from 206 ± 35 s to 272 ± 51 s (p < 0.01) | [5] |

Table 4.3: Hemodynamic Effects of Tiapamil in Patients with Acute Myocardial Infarction

| Parameter | Before Tiapamil (mean ± SD) | After Tiapamil (mean ± SD) | Citation |

| Heart Rate (beats/min) | 83 ± 20 | 74 ± 19 | [8] |

| Arterial Pressure (mmHg) | 128 ± 22 / 87 ± 14 | 118 ± 16 / 74 ± 11 | [8] |

| Rate-Pressure Product | 10,695 ± 3492 | 8800 ± 2550 | [8] |

| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 1732 ± 351 | 1400 ± 350 | [8] |

| Stroke Volume Index (ml/m²) | 34.7 ± 12.1 | 41.6 ± 12.0 | [8] |

| Left Ventricular Ejection Fraction (%) | 50.1 ± 14.8 | 56.4 ± 17.4 (at 24 hr) | [8] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline protocols for key experiments cited in Tiapamil research.

Clinical Experimental Protocols

This protocol is designed to assess the effect of Tiapamil on exercise tolerance and myocardial ischemia in patients with stable angina.

Caption: Workflow for assessing antianginal efficacy using treadmill exercise testing.

Methodology:

-

Patient Selection: Patients with a documented history of chronic stable angina and a positive exercise treadmill test are recruited.

-

Baseline Test: A symptom-limited maximal treadmill exercise test is performed according to a standardized protocol (e.g., the Bruce protocol). Continuous 12-lead electrocardiogram (ECG) and blood pressure are monitored throughout.

-

Drug Administration: Patients are randomized to receive a single oral dose of this compound (e.g., 600 mg or 800 mg) or a matching placebo in a double-blind, crossover design.[5]

-

Post-Treatment Test: The exercise treadmill test is repeated at a specified time after drug administration (e.g., 1-2 hours) to coincide with peak plasma concentrations.[6]

-

Data Collection: Key parameters recorded include total exercise duration, time to the onset of angina, and time to the development of 1 mm ST-segment depression. Heart rate and blood pressure are recorded at rest, at the end of each exercise stage, and at peak exercise.

-

Data Analysis: The pre- and post-drug administration values for the collected parameters are compared using appropriate statistical methods (e.g., paired t-test).

This non-invasive imaging technique is used to assess regional myocardial perfusion before and after Tiapamil administration.[9]

Methodology:

-

Patient Preparation: Patients are instructed to fast for at least 4 hours prior to the study.

-

Rest Imaging: A baseline set of images is acquired following the intravenous injection of Thallium-201 at rest.

-

Exercise Stress: The patient undergoes a symptom-limited treadmill exercise test as described above.

-

Stress Injection: At peak exercise, a second dose of Thallium-201 is injected intravenously.

-

Stress Imaging: Imaging is initiated shortly after the completion of exercise.

-

Image Analysis: The rest and stress images are compared to identify areas of reversible ischemia, which appear as perfusion defects on the stress images that are not present on the rest images. The effect of Tiapamil on the extent and severity of these defects is evaluated.

This procedure is employed to evaluate the effect of Tiapamil on left ventricular function.[3]

Methodology:

-

Radiolabeling: The patient's red blood cells are labeled in vitro or in vivo with Technetium-99m.

-

Gated Acquisition: ECG-gated images of the heart are acquired at rest to determine baseline left ventricular ejection fraction (LVEF), and end-systolic and end-diastolic volumes.

-

Drug Administration: Tiapamil is administered intravenously or orally.

-

Post-Drug Acquisition: Gated images are acquired again after drug administration to assess changes in ventricular function.

-

Exercise Study (Optional): The protocol can be combined with exercise to evaluate ventricular function under stress.

Preclinical Experimental Protocols

This assay is used to determine the direct effect of Tiapamil on vascular tone.[2]

Methodology:

-

Tissue Preparation: Rings of a suitable artery (e.g., rat renal artery, dog coronary artery) are dissected and mounted in an organ bath containing a physiological salt solution, aerated with 95% O₂ and 5% CO₂ at 37°C.

-

Depolarization: The arterial rings are depolarized by increasing the potassium concentration in the bath solution (e.g., to 50 mM KCl).

-

Calcium-Induced Contraction: Cumulative concentration-response curves to calcium chloride are generated in the depolarized tissue.

-

Tiapamil Incubation: The experiment is repeated after incubating the tissue with varying concentrations of this compound.

-

Data Analysis: The inhibitory effect of Tiapamil on calcium-induced contractions is quantified by comparing the concentration-response curves in the presence and absence of the drug.

This experiment directly measures the effect of Tiapamil on calcium entry into vascular smooth muscle cells.[2]

Methodology:

-

Cell Culture: Vascular smooth muscle cells are cultured to confluence.

-

Depolarization: The cells are depolarized using a high-potassium solution.

-

⁴⁵Ca²⁺ Incubation: The cells are incubated with ⁴⁵Ca²⁺ in the presence or absence of Tiapamil for a defined period.

-

Washing: The cells are rapidly washed with a cold, calcium-free solution to remove extracellular ⁴⁵Ca²⁺.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular ⁴⁵Ca²⁺ is quantified using a scintillation counter.

-

Data Analysis: The amount of ⁴⁵Ca²⁺ influx in the presence of Tiapamil is compared to the control condition.

Side Effects and Tolerability

Dose-dependent side effects of Tiapamil are generally mild and tolerable.[5] The most common adverse effects are attributable to its vasodilatory properties and may include headache, flushing, and dizziness.[6][10]

Conclusion

This compound is an effective antianginal agent with a well-defined mechanism of action centered on the blockade of L-type calcium channels. Clinical studies have consistently demonstrated its ability to improve exercise tolerance and reduce myocardial ischemia in patients with stable angina. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Tiapamil and other calcium channel blockers in the management of cardiovascular diseases.

References

- 1. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on capacitative calcium entry in vascular smooth muscle cells by measuring 45CA2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 4. youtube.com [youtube.com]

- 5. circ.ahajournals.org [circ.ahajournals.org]

- 6. Assessing calcium antagonism on vascular smooth muscle: a comparison of three methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tech.snmjournals.org [tech.snmjournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Calcium channel blocker - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Anti-Arrhythmic Properties of Tiapamil

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiapamil (B1196470) is a calcium channel blocker with demonstrated anti-arrhythmic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the electrophysiological effects, mechanism of action, and clinical and preclinical data supporting the use of Tiapamil in the management of various cardiac arrhythmias. Tiapamil's primary mechanism involves the blockade of L-type calcium channels, leading to a modulation of cardiac conduction, particularly at the atrioventricular (AV) node.[1][4] This document summarizes key quantitative data from various studies, details relevant experimental protocols, and provides visual representations of its mechanism and experimental workflows to facilitate a deeper understanding for research and development professionals.

Mechanism of Action: Calcium Channel Blockade

Tiapamil is classified as a calcium channel blocker, also known as a calcium antagonist.[1][5][6][7] Its primary therapeutic effect in the context of arrhythmias stems from its ability to inhibit the influx of calcium (Ca2+) through L-type (long-acting) voltage-gated calcium channels in cardiac cells.[8] This action has several important consequences for cardiac electrophysiology:

-

Slowing of Atrioventricular (AV) Conduction: The dominant anti-arrhythmic effect of Tiapamil is the slowing of conduction through the AV node.[1][4] By blocking calcium channels, Tiapamil prolongs the A-H interval, which is a measure of AV nodal conduction time.[1][9][10] This effect is particularly beneficial in supraventricular tachycardias that involve the AV node.

-

Negative Chronotropic Effects: By slowing the rate of depolarization in pacemaker cells, particularly in the sinoatrial (SA) and AV nodes, Tiapamil can decrease the heart rate.[11]

-

Negative Inotropic Effects: In cardiac muscle cells (myocytes), the influx of calcium is crucial for excitation-contraction coupling.[6] By reducing this influx, Tiapamil decreases the force of myocardial contraction.[6][11]

-

Vasodilation: Tiapamil also acts on vascular smooth muscle, causing relaxation and vasodilation by inhibiting calcium entry into these cells.[6][11] This leads to a reduction in blood pressure.[3][10][12][13]

The following diagram illustrates the signaling pathway affected by Tiapamil.

Caption: Tiapamil's mechanism of action on L-type calcium channels.

Quantitative Data on Anti-Arrhythmic Efficacy

The anti-arrhythmic effects of Tiapamil have been quantified in several clinical and preclinical studies. The following tables summarize these findings.

Table 1: Electrophysiological Effects in Humans

| Parameter | Dosage | Change | Study Population | Reference |

| P-R Interval | 1 mg/kg or 1.5 mg/kg i.v. | Increased from 153 ms (B15284909) to 168 ms | 26 patients (half with coronary artery disease) | [10] |

| A-H Interval | 1 mg/kg or 1.5 mg/kg i.v. | Increased from 88 ms to 97 ms | 26 patients (half with coronary artery disease) | [10] |

| A-H Interval | 1 mg/kg i.v. | Lengthened | 15 patients | [1] |

| Antegrade Wenckebach Point | 1 mg/kg i.v. | Significantly lowered | 15 patients | [1] |

| V-A Conduction Interval | 1 mg/kg i.v. | Prolonged | 15 patients | [1] |

| Effective Refractory Period of A-V Node | 2 mg/kg i.v. | Lengthened | 6 patients with concealed accessory pathways | [9] |

Table 2: Efficacy in Different Arrhythmia Types

| Arrhythmia Type | Dosage | Efficacy | Study Population | Reference |

| Atrial Fibrillation (AF) | Not specified | Reduced ventricular rate by 54% | 5 patients | [12] |

| Atrial Fibrillation (AF) | Not specified | Reduced A-V conduction by an average of 20% | 10 patients | [2][14] |

| Atrial Premature Beats (APBs) | 1 mg/kg i.v. | Reduced frequency in 3 of 7 patients | 7 patients | [2][14] |

| Ventricular Premature Beats (VPBs) | 1 mg/kg i.v. followed by 50 µg/kg/min infusion | Reduced ectopic beats by 30-50% in 6 of 20 patients | 20 patients | [2][14] |

| Ventricular Premature Complexes (VPCs) | Not specified | Median frequency decreased from 310.5 to 32.5 beats/hour | 15 patients | [12] |

| Ventricular Extrasystoles (VEs) | Not specified | Median VE/sinus beat quotient decreased from 0.125 to 0.0108 | 15 patients | [15] |

| Reentrant Supraventricular Tachycardia | 2 mg/kg i.v. | Terminated arrhythmia in 5 of 5 patients | 6 patients with concealed accessory pathways | [9] |

| Ventricular Fibrillation (VF) during coronary occlusion | 2 mg/kg i.v. (pretreatment) | Prevented VF in 11 of 11 dogs | 28 anesthetized open-chest dogs | [3] |

| Ventricular Fibrillation (VF) during coronary reperfusion | 2 mg/kg i.v. (pretreatment) | Prevented VF in 8 of 9 dogs | 28 anesthetized open-chest dogs | [3] |

Experimental Protocols

Electrophysiological Studies in Humans

Objective: To assess the effects of Tiapamil on the human cardiac conduction system.

Methodology:

-

Patient Selection: Patients undergoing cardiac catheterization for diagnostic purposes were enrolled.[10]

-

Catheter Placement: His bundle recordings were obtained by positioning a catheter across the tricuspid valve. Pacing catheters were placed in the right atrium.

-

Baseline Measurements: Baseline electrophysiological parameters were recorded, including sinus cycle length, P-A, A-H, and H-V intervals, and QRS duration. Atrial pacing was performed to determine the Wenckebach point and effective refractory periods of the atrium and AV node.[1]

-

Drug Administration: Tiapamil was administered intravenously at a specified dose (e.g., 1 mg/kg or 1.5 mg/kg).[1][10]

-